![molecular formula C15H17NO B1629823 1-(2'-Methoxybiphenyl-2-YL)-N-methylmethylamine CAS No. 902836-95-7](/img/structure/B1629823.png)
1-(2'-Methoxybiphenyl-2-YL)-N-methylmethylamine
Overview
Description
The compound “1-(2’-Methoxybiphenyl-2-YL)-N-methylmethylamine” is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The “2’-Methoxy” indicates that a methoxy group (-OCH3) is attached to the second carbon of the biphenyl structure. The “N-methylmethylamine” part suggests the presence of an amine group (-NH-CH3) attached to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two phenyl rings connected by a single bond (the biphenyl part), with a methoxy group attached to one of the rings and a methylmethylamine group attached to the other .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the methoxy and amine groups could potentially make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy and amine groups could affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Toward Nitroxide-Mediated Photopolymerization
A study focused on a new alkoxyamine bearing a chromophore group for use as a photoiniferter in nitroxide-mediated photopolymerization (NMP). This compound, decomposing under UV irradiation to generate radicals, suggests applications in photopolymerization processes, highlighting the potential for advanced materials development. This research illustrates the compound's utility in generating polymers with specific properties through controlled radical polymerization, indicating its applicability in materials science and engineering (Guillaneuf et al., 2010).
Palladium(II) Complexes as Catalysts for Methoxycarbonylation
Another study reports on the synthesis of Palladium(II) complexes using ligands derived from the compound of interest, showcasing their effectiveness as catalysts in the methoxycarbonylation of olefins. This research points to applications in synthetic chemistry, particularly in the efficient synthesis of esters from olefins, demonstrating the compound's relevance in catalytic processes and its potential in industrial chemistry (Zulu et al., 2020).
Synthesis and Corrosion Inhibition Efficiency
A study focusing on the synthesis of α-aminophosphonic acids derivatives from the compound reveals its corrosion inhibition efficiency on mild steel in acidic solutions. These findings underline the compound's utility in materials protection, offering insights into its role in developing corrosion inhibitors for industrial applications. This application is crucial for extending the lifespan of metal components in various industries, showcasing the compound's significance in materials science and corrosion engineering (Djenane et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-(2-methoxyphenyl)phenyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)17-2/h3-10,16H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHJWTIPKKLRDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639899 | |
Record name | 1-(2'-Methoxy[1,1'-biphenyl]-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
902836-95-7 | |
Record name | 2′-Methoxy-N-methyl[1,1′-biphenyl]-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902836-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2'-Methoxy[1,1'-biphenyl]-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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